molecular formula C21H23Cl2N3O2 B244715 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide

Número de catálogo B244715
Peso molecular: 420.3 g/mol
Clave InChI: VYNWMUULWGMAKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in regulating vascular tone, platelet aggregation, and smooth muscle relaxation. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.

Mecanismo De Acción

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 selectively inhibits sGC, which is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key second messenger in the NO signaling pathway, which regulates various physiological processes, including vascular tone, platelet aggregation, and smooth muscle relaxation. By inhibiting sGC, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 enhances the bioavailability of NO and cGMP, leading to vasodilation, antiplatelet effects, and smooth muscle relaxation.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, antiplatelet effects, and smooth muscle relaxation. In animal models of pulmonary hypertension, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been shown to reduce pulmonary vascular resistance, improve pulmonary hemodynamics, and enhance exercise capacity. In addition, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has several advantages for laboratory experiments, including its selectivity for sGC, its well-established synthesis method, and its extensive preclinical data. However, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 also has some limitations, including its relatively low solubility and its potential off-target effects at high concentrations.

Direcciones Futuras

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691, including its potential therapeutic applications in various cardiovascular and pulmonary diseases, its potential use as a tool compound for studying the NO signaling pathway, and its potential use in combination therapies with other drugs targeting the NO pathway. In addition, further studies are needed to elucidate the mechanisms underlying the beneficial effects of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 in animal models of pulmonary hypertension and heart failure, and to determine its safety and efficacy in human clinical trials.

Métodos De Síntesis

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoic acid with butanoyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to form the intermediate 4-(4-butanoylpiperazin-1-yl)benzoic acid, which is subsequently coupled with 4-chloroaniline to produce the final product, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691.

Aplicaciones Científicas De Investigación

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). In preclinical studies, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and enhance exercise capacity in animal models of pulmonary hypertension. In addition, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.

Propiedades

Fórmula molecular

C21H23Cl2N3O2

Peso molecular

420.3 g/mol

Nombre IUPAC

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C21H23Cl2N3O2/c1-2-3-20(27)26-12-10-25(11-13-26)17-7-5-16(6-8-17)24-21(28)18-9-4-15(22)14-19(18)23/h4-9,14H,2-3,10-13H2,1H3,(H,24,28)

Clave InChI

VYNWMUULWGMAKS-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

SMILES canónico

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.